In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine based on the analysis of structurally related compounds. These values provide a baseline for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.80 | d | 2H | H-2', H-6' (Pyridine) |
| ~7.90 | d | 2H | H-3', H-5' (Pyridine) |
| ~2.70 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | C-5 (Oxadiazole) |
| ~165.0 | C-3 (Oxadiazole) |
| ~151.0 | C-2', C-6' (Pyridine) |
| ~130.0 | C-4' (Pyridine) |
| ~122.0 | C-3', C-5' (Pyridine) |
| ~12.0 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment |
| 175 | [M]⁺ (Molecular Ion) |
| 134 | [M - CH₃CN]⁺ |
| 105 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |
| ~1600-1580 | C=N stretch | Oxadiazole & Pyridine |
| ~1500-1400 | C=C stretch | Aromatic (Pyridine) |
| ~1380 | C-H bend | -CH₃ |
| ~1250-1000 | C-O stretch | Oxadiazole |
Experimental Protocols
The following section outlines a plausible synthetic route and standard protocols for the spectroscopic analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine.
Synthesis Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[1][2] A common and effective method involves the cyclization of an O-acyl-amidoxime intermediate. For the target molecule, this would involve the reaction of pyridine-4-carboxamidoxime with an acetylating agent.
Materials:
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Pyridine-4-carboxamidoxime
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Acetic anhydride or Acetyl chloride
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Pyridine (as solvent and base)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for elution)
Procedure:
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In a round-bottom flask, dissolve pyridine-4-carboxamidoxime (1 equivalent) in pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a standard pulse sequence with a relaxation delay of 1-2 seconds and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans may be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
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Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The molecular ion peak and characteristic fragmentation patterns should be analyzed to confirm the structure.[3]
Infrared (IR) Spectroscopy:
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the synthetic workflow and potential relevance of the target compound in a drug discovery context.
